2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt is a complex organic compound. It belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in various industrial applications due to its vibrant color and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells to study their structure and function.
Medicine
In medicine, it may be used in diagnostic assays and as a marker for certain biochemical processes.
Industry
Industrially, it is used in the production of colored textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is a critical factor. The molecular targets and pathways involved are related to its interaction with light and its stability under different conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-((4-amino-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxyphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt lies in its specific substitution pattern, which affects its color properties and reactivity. The presence of the methoxy and methyl groups, along with the sulfonyl groups, contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
97158-52-6 |
---|---|
Molecular Formula |
C24H19N3Na2O10S3 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
MYIOPBHWOPKLSO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.